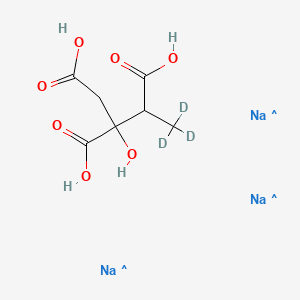![molecular formula C11H5BrN4 B14083295 Ethenetricarbonitrile, [(4-bromophenyl)amino]- CAS No. 109177-03-9](/img/structure/B14083295.png)
Ethenetricarbonitrile, [(4-bromophenyl)amino]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethenetricarbonitrile, [(4-bromophenyl)amino]- is a chemical compound with the molecular formula C11H5BrN4. It is known for its applications in various fields of scientific research due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethenetricarbonitrile, [(4-bromophenyl)amino]- typically involves the reaction of 4-bromobenzyl bromide with sodium cyanide in a solvent such as dimethylformamide (DMF) at elevated temperatures. The reaction mixture is then quenched with water and extracted with ethyl acetate. The organic layer is dried over sodium sulfate and concentrated under reduced pressure to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure maximum yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions
Ethenetricarbonitrile, [(4-bromophenyl)amino]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Wissenschaftliche Forschungsanwendungen
Ethenetricarbonitrile, [(4-bromophenyl)amino]- has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of dyes, pharmaceuticals, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Ethenetricarbonitrile, [(4-bromophenyl)amino]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell division pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethenetricarbonitrile, [(2,4-dibromophenyl)amino]-: Similar in structure but with an additional bromine atom, leading to different reactivity and applications.
Ethenetricarbonitrile, [4-[[(4-butoxyphenyl)methyl]amino]phenyl]-: Contains a butoxy group, which affects its solubility and reactivity.
Uniqueness
Ethenetricarbonitrile, [(4-bromophenyl)amino]- is unique due to its specific bromine substitution, which imparts distinct chemical properties and reactivity. This makes it valuable for targeted applications in research and industry.
Eigenschaften
CAS-Nummer |
109177-03-9 |
|---|---|
Molekularformel |
C11H5BrN4 |
Molekulargewicht |
273.09 g/mol |
IUPAC-Name |
2-(4-bromoanilino)ethene-1,1,2-tricarbonitrile |
InChI |
InChI=1S/C11H5BrN4/c12-9-1-3-10(4-2-9)16-11(7-15)8(5-13)6-14/h1-4,16H |
InChI-Schlüssel |
OXCFZFJSPUFTCE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1NC(=C(C#N)C#N)C#N)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![[(2S,4R)-4-benzyl-5-oxooxolan-2-yl]methyl methanesulfonate](/img/structure/B14083273.png)

![7-(2-furyl)-3-(4-methylphenyl)-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B14083279.png)

![1,3-Butadien-2-ol, 1-methoxy-3-[(trimethylsilyl)oxy]-, 2-acetate, (1Z)-](/img/structure/B14083281.png)
![2,3,5,6-Tetrahydrobenzo[b][1,4,7]trioxonine-9-carboxylic acid](/img/structure/B14083285.png)

